molecular formula C8H5FN2 B8703444 2-fluoro-1,8-naphthyridine

2-fluoro-1,8-naphthyridine

Cat. No.: B8703444
M. Wt: 148.14 g/mol
InChI Key: YUMCAWUAVINQTG-UHFFFAOYSA-N
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Description

2-fluoro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridine, 2-fluoro- can be achieved through several methods:

Industrial Production Methods

Industrial production of 1,8-naphthyridine, 2-fluoro- typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific application requirements.

Chemical Reactions Analysis

2-fluoro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Naphthyridine N-oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Substituted naphthyridine derivatives.

Mechanism of Action

The mechanism of action of 1,8-naphthyridine, 2-fluoro- involves its interaction with molecular targets such as DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription . This property is particularly useful in the development of anticancer agents.

Comparison with Similar Compounds

2-fluoro-1,8-naphthyridine can be compared with other similar compounds such as:

Uniqueness

The presence of the fluorine atom at the 2-position in 1,8-naphthyridine, 2-fluoro- imparts unique chemical properties such as increased stability and reactivity, making it distinct from its analogs .

Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

2-fluoro-1,8-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H

InChI Key

YUMCAWUAVINQTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)F

Origin of Product

United States

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